

Phosphoramidon biosynthesis and gene cluster

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Compound Focus: Phosphoramidon

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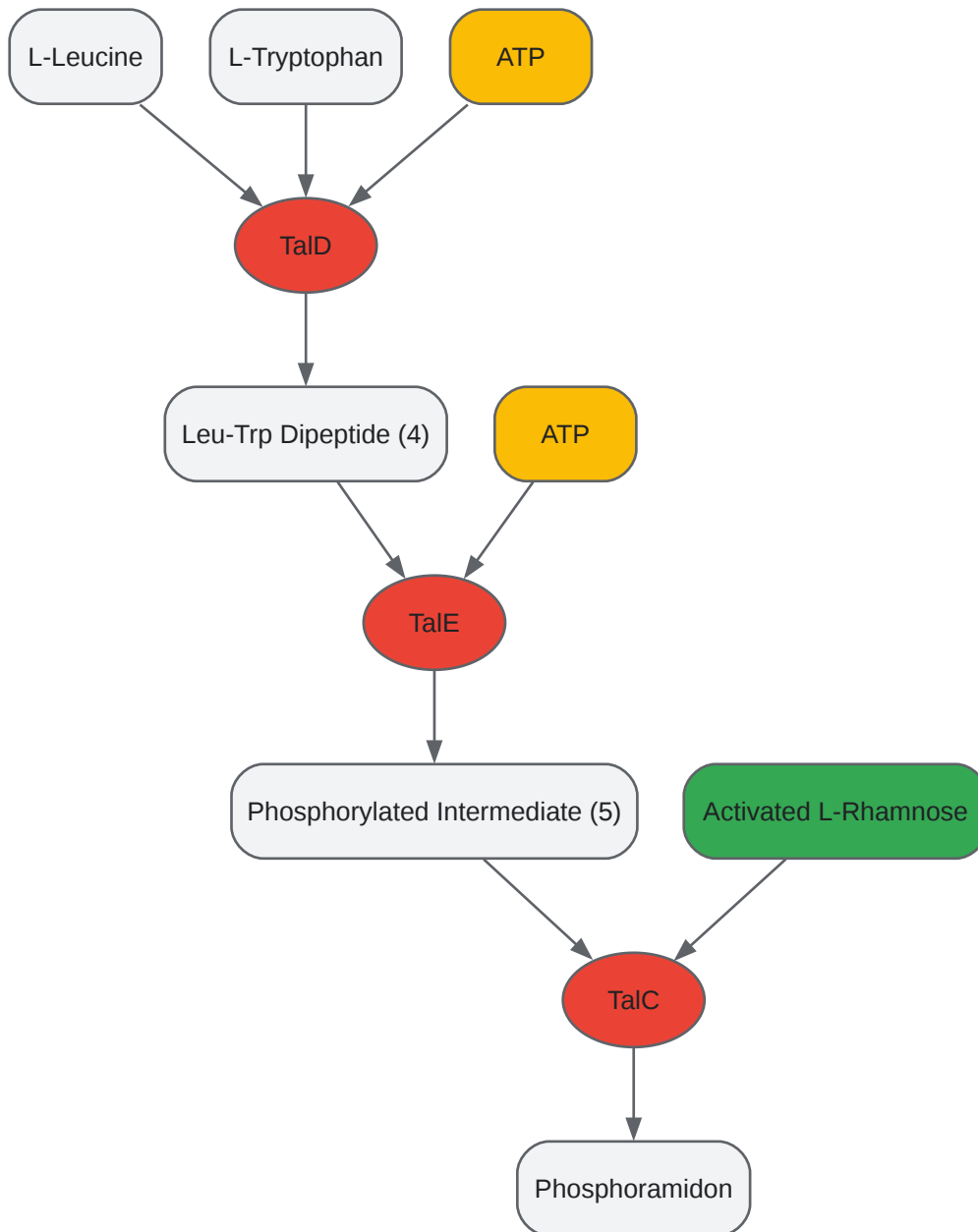
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Biosynthetic Gene Cluster and Pathway

The table below summarizes the core genes identified in the *tal* cluster (from *Streptomyces mozunensis* MK-23) and their established functions in **Phosphoramidon** biosynthesis [1].

Gene	Function	Catalyzed Reaction
talD	ATP-grasp dipeptide synthetase	Condenses L-Leucine and L-Tryptophan to form the Leu-Trp dipeptide backbone (precursor 4).
talE	Phosphoramidate-forming kinase	Transfers a phosphoryl group from ATP to the N-terminus of the Leu-Trp dipeptide, creating the key phosphoramidate intermediate (5).
talC	Glycosyltransferase	Installs the 6-deoxy-L-sugar moiety (L-rhamnose) onto the phosphoramidate intermediate via a phosphoester linkage, yielding the final product.

The following diagram illustrates the coordinated biosynthetic pathway:



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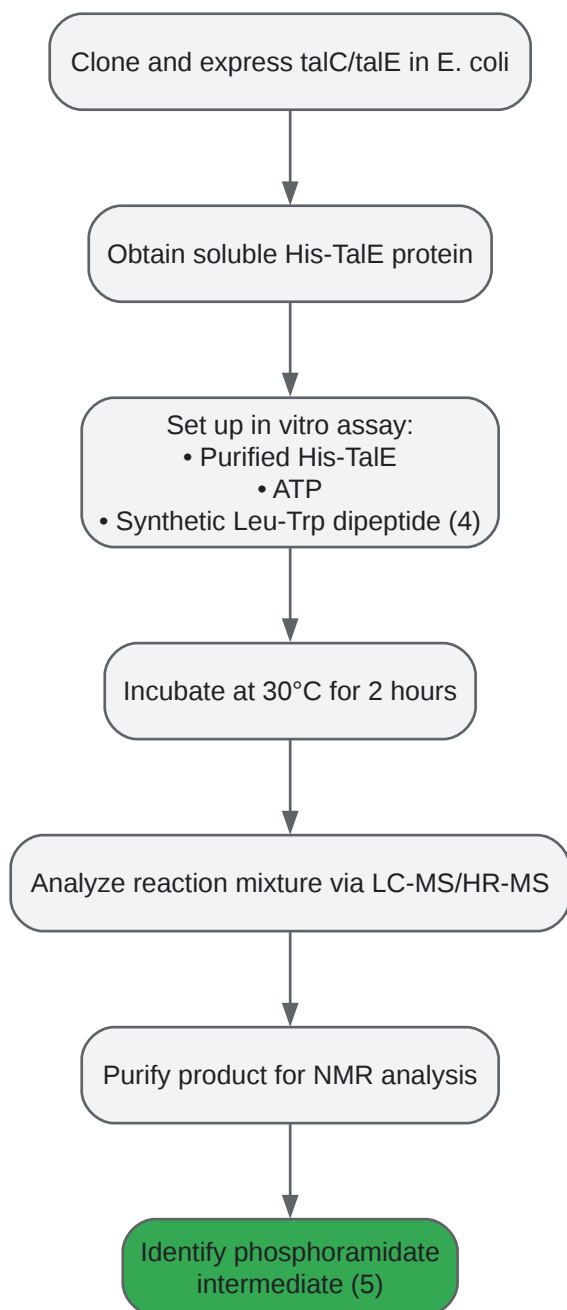
Phosphoramidon biosynthetic pathway.

Key Experimental Evidence

The functions of these genes were confirmed through a series of experiments, primarily involving heterologous expression and in vitro reconstitution [1].

Experimental Approach	Key Findings
Heterologous Expression	Transfer of the <i>tal</i> cluster to <i>Streptomyces</i> sp. MK730-62F2 resulted in production of Phosphoramidon, confirmed by LC-MS comparison with a commercial standard.
Gene Deletion Studies	Individual deletion of <i>talC</i> , <i>talD</i> , or <i>talE</i> led to a loss of Phosphoramidon production, confirming their essential role.
In Vitro Reconstitution	Incubation of purified His-TalE enzyme with ATP and the synthetic Leu-Trp dipeptide generated the predicted phosphorylated intermediate (5), confirmed by HR-MS and NMR.
Precursor Supplementation	Adding the synthetic Leu-Trp dipeptide to cultures of the Δ <i>talD</i> mutant restored Phosphoramidon production, confirming TalD's role as a dipeptide synthetase.

The experimental workflow for validating the function of TalE is detailed below:



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TalE enzyme function validation workflow.

Technical Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the foundational studies.

Heterologous Expression and Gene Deletion [1]

- **Host Strain:** *Streptomyces* sp. MK730-62F2
- **Vector:** Integrative pCC1FOS derivative
- **Process:** The entire *tal* cluster was transferred to the host. For deletion studies, individual genes (*talC*, *talD*, *talE*) and bordering regions were knocked out via mutagenesis before heterologous expression.
- **Analysis:** Culture extracts were analyzed by LC-MS. Production was confirmed by comparing the mass, retention time, and UV spectrum to a commercial **Phosphoramidon** standard.

In Vitro Assay for TalE Kinase Activity [1]

- **Enzyme Preparation:** His-tagged TalE was produced in *E. coli* and purified.
- **Reaction Conditions:**
 - **Components:** Purified His-TalE, ATP, synthetic Leu-Trp dipeptide (precursor **4**)
 - **Buffer & Temperature:** Standard buffer, incubated at 30°C for 2 hours
- **Product Detection:**
 - **LC-MS/HR-MS:** Used to detect and accurately determine the mass of the new phosphoramidate intermediate (**5**).
 - **NMR:** The purified product was analyzed using a series of 1H/13C/15N-based 1D/2D NMR experiments to confirm its structure.

Biological Significance and Applications

Phosphoramidon is a potent inhibitor of metalloendopeptidases [1]. It is widely used as a biochemical tool to study enzymes like **thermolysin**, **neutral endopeptidase (NEP)**, and **Endothelin-Converting Enzyme-1 (ECE-1)** [1] [2] [3].

Its inhibitory activity stems from the **metal-chelating properties** of its phosphoramidate moiety, which mimics the transition state of the protease reaction [1]. This mechanism is illustrated in the structure of human ECE-1 complexed with **Phosphoramidon**, which provides a blueprint for rational drug design [2]. The discovery of its compact, three-gene biosynthetic cluster opens new avenues for bioengineering novel protease inhibitors.

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References

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